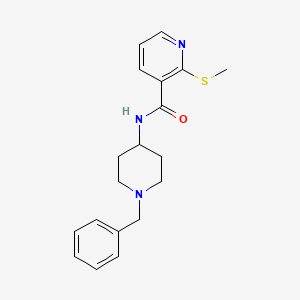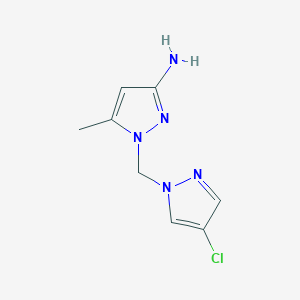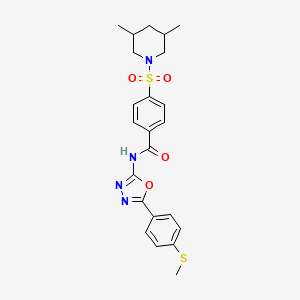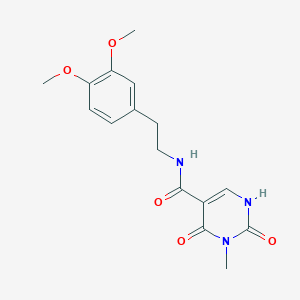
N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
描述
N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as BRL-15572, is a novel and selective antagonist of the dopamine D3 receptor. It was first synthesized by scientists at the pharmaceutical company AstraZeneca in the early 2000s. Since then, BRL-15572 has been the subject of numerous scientific studies investigating its potential as a therapeutic agent for various neurological and psychiatric disorders.
作用机制
N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide acts as a competitive antagonist of the dopamine D3 receptor, binding to the receptor and preventing dopamine from binding and activating it. This results in a decrease in dopaminergic activity in the brain, which may have therapeutic effects in disorders characterized by hyperdopaminergic activity.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects in the brain. These include a decrease in dopamine release in the nucleus accumbens, a key brain region involved in reward processing, as well as a decrease in locomotor activity and a reduction in drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
One advantage of N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide as a research tool is its high selectivity for the dopamine D3 receptor, which allows researchers to investigate the specific role of this receptor in various physiological and behavioral processes. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experimental paradigms.
未来方向
There are a number of potential future directions for research on N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide. One area of interest is its potential as a treatment for addiction and other disorders characterized by dysregulated reward processing. Other potential applications include the treatment of Parkinson's disease and other neurological disorders. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of this compound in the brain, as well as its potential side effects and limitations as a therapeutic agent.
合成方法
The synthesis of N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide involves a multi-step process that begins with the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. This intermediate is then reacted with methyl mercaptan to produce 2-(methylsulfanyl)nicotinoyl chloride, which is subsequently reacted with N-(1-benzylpiperidin-4-yl)amine to yield this compound.
科学研究应用
N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been the focus of extensive scientific research due to its potential as a therapeutic agent for various neurological and psychiatric disorders. Studies have shown that this compound has high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This has led researchers to investigate the potential of this compound as a treatment for addiction and other disorders characterized by dysregulated reward processing.
属性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-24-19-17(8-5-11-20-19)18(23)21-16-9-12-22(13-10-16)14-15-6-3-2-4-7-15/h2-8,11,16H,9-10,12-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGRXCORJUCTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326535 | |
| Record name | N-(1-benzylpiperidin-4-yl)-2-methylsulfanylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49819851 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
899177-62-9 | |
| Record name | N-(1-benzylpiperidin-4-yl)-2-methylsulfanylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511979.png)


![2-[(4-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2511983.png)


![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2511989.png)



![(E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide](/img/structure/B2511998.png)
